molecular formula C27H30N2O6 B266505 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B266505
Poids moléculaire: 478.5 g/mol
Clé InChI: CXSLFZMMEPZCOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.

Mécanisme D'action

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its neuroprotective effects by inhibiting the activation of the JNK pathway. This pathway is activated in response to various stressors, such as oxidative stress and inflammation, and plays a key role in the regulation of cell death. By inhibiting the activation of this pathway, this compound is able to protect neurons from cell death and promote their survival.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In addition to its neuroprotective properties, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This suggests that this compound may have potential applications in the treatment of inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its ability to exhibit neuroprotective properties. This makes it a promising candidate for the treatment of neurodegenerative disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of other neurodegenerative disorders, such as Alzheimer's disease. Another potential direction is to investigate the potential applications of this compound in the treatment of inflammatory disorders. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.

Méthodes De Synthèse

The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-3-oxobutanoate. This intermediate is then reacted with diethylamine to form 1-(2,5-dimethoxyphenyl)-3-(diethylamino)-1-propanone. The final step involves the reaction of this intermediate with benzofuran-2-carboxylic acid to form this compound.

Applications De Recherche Scientifique

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders. In particular, this compound has been found to exhibit neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in the regulation of cell death and has been implicated in the pathogenesis of several neurodegenerative disorders.

Propriétés

Formule moléculaire

C27H30N2O6

Poids moléculaire

478.5 g/mol

Nom IUPAC

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(2,5-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C27H30N2O6/c1-5-28(6-2)13-14-29-24(19-16-18(33-3)11-12-21(19)34-4)23(26(31)27(29)32)25(30)22-15-17-9-7-8-10-20(17)35-22/h7-12,15-16,24,31H,5-6,13-14H2,1-4H3

Clé InChI

CXSLFZMMEPZCOF-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=C(C=CC(=C4)OC)OC

SMILES canonique

CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=C(C=CC(=C4)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.